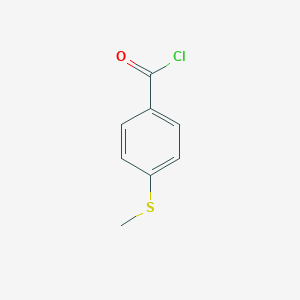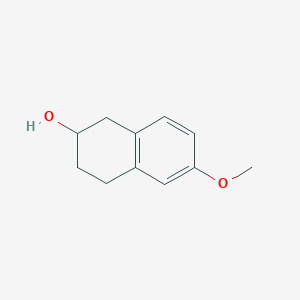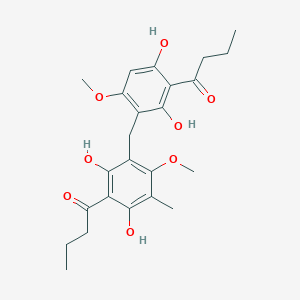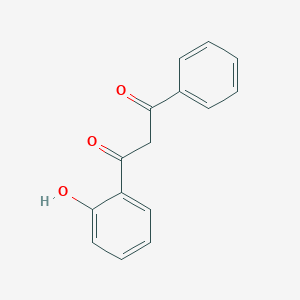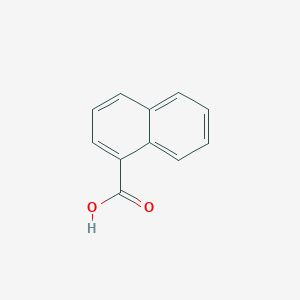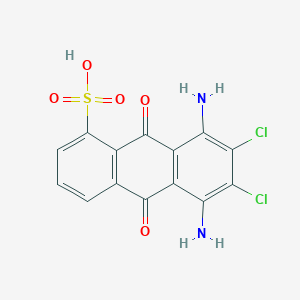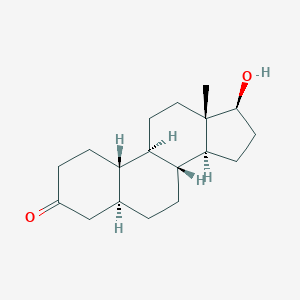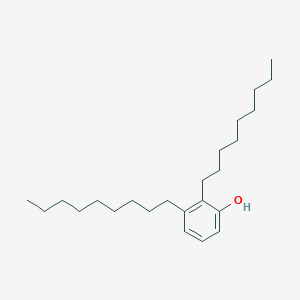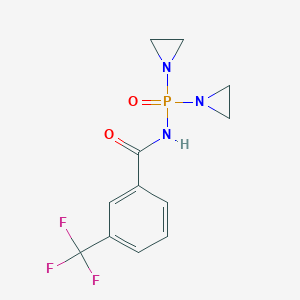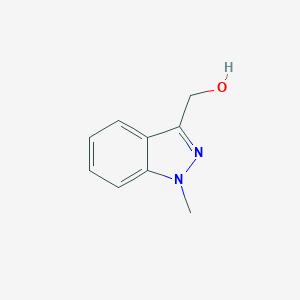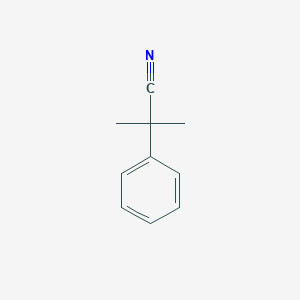
2-Methyl-2-phenylpropanenitrile
概要
説明
Synthesis Analysis
The synthesis of polymers containing pseudohalide groups by cationic polymerization initiated by the system Lewis acid-2-azido-2-phenylpropane (APP) demonstrates the reactivity of similar compounds. Different Lewis acids can lead to the polymerization of 2-methylpropene, showing the potential of synthesizing specifically functionalized polymers through direct synthesis from the monomer (Chéradame et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Methyl-2-phenylpropanenitrile, like (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, shows zwitterionic nature in solid state, suggesting interesting electronic characteristics that could influence its chemical behavior and reactivity (Jasiński et al., 2016).
Chemical Reactions and Properties
The reaction mechanism involving 2-methylpropanenitrile shows the generation of stable [C4H6N]+ ions through significant molecular rearrangements, indicating complex chemical behavior and potential for diverse chemical transformations (Sarneel et al., 1982).
Physical Properties Analysis
The crystallographic analysis of related compounds like 1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene provides insights into the structural dimensions and interactions, such as weak C—H...π interactions, which could influence the physical properties of 2-Methyl-2-phenylpropanenitrile (Gomathi et al., 2019).
Chemical Properties Analysis
Studies on related compounds undergoing asymmetric radical reactions, such as the addition of sulfonyl chloride to 1-phenylpropene, highlight the potential stereoselectivity and reactivity of 2-Methyl-2-phenylpropanenitrile under catalytic conditions, suggesting its versatility in synthetic applications (Kameyama & Kamigata, 1989).
科学的研究の応用
Synthesis of Nitrile-Bearing Quaternary Centers :
- 2-Methyl-2-phenylpropanenitrile serves as an efficient, non-toxic, electrophilic CN source for synthesizing nitrile-bearing quaternary centers. This approach involves a thermodynamic transnitrilation and anion-relay strategy, resulting in nitrile products from gem-difunctionalization of alkyl lithium reagents (Alazet, West, Patel, & Rousseaux, 2019).
Catalysis in Pharmaceutical Production :
- The compound is used in the mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, a step in producing non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, Ibuprofen, and Naproxen. A novel catalyst, potassium promoted lanthanum-magnesium oxide, has been reported for this purpose (Molleti & Yadav, 2017).
Role in Chemical Reactions and Syntheses :
- It's involved in reactions like the synthesis of dibenzylselenonium ylide, imide, and selenoxide with triphenylphosphine. These reactions result in various products, including dibenzyl diselenide (TamagakiSeizo, HatanakaIsao, & TamuraKatsuyuki, 1976).
- It also plays a role in meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives using a nitrile template (Wan, Dastbaravardeh, Li, & Yu, 2013).
Applications in Polymer Chemistry :
- In the field of polymer chemistry, 2-Methyl-2-phenylpropanenitrile is utilized in the synthesis of poly(methacrylic) resins, displaying control over molecular weight and complex macromolecular architectures. This is evident in the use of 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile for the synthesis of methacrylic homopolymers (Ballard, Aguirre, Simula, Leiza, Es, & Asua, 2017).
Safety And Hazards
将来の方向性
2-Methyl-2-phenylpropanenitrile has been used as an efficient, non-toxic, electrophilic CN source for the synthesis of nitrile-bearing quaternary centers . This suggests potential future directions in the development of methods for the synthesis of nitrile-containing building blocks, which are of interest due to their utility as synthetic intermediates and their prevalence in pharmaceuticals .
特性
IUPAC Name |
2-methyl-2-phenylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQTYXFMSZUGOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383929 | |
| Record name | 2-methyl-2-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenylpropanenitrile | |
CAS RN |
1195-98-8 | |
| Record name | α,α-Dimethylbenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-2-phenylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


